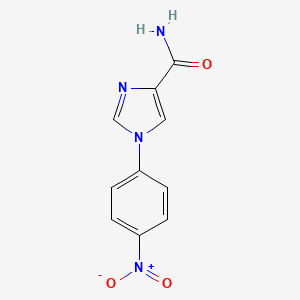

1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide

Description

Properties

Molecular Formula |

C10H8N4O3 |

|---|---|

Molecular Weight |

232.20 g/mol |

IUPAC Name |

1-(4-nitrophenyl)imidazole-4-carboxamide |

InChI |

InChI=1S/C10H8N4O3/c11-10(15)9-5-13(6-12-9)7-1-3-8(4-2-7)14(16)17/h1-6H,(H2,11,15) |

InChI Key |

VEXHPWKKGFCMIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=C2)C(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence and Conditions

The first method, as detailed by Sultana et al., involves a two-step protocol:

Step 1: Oxidative Esterification

1H-imidazole-4-carbaldehyde (1 ) undergoes oxidative esterification with phenol (4 ) in toluene, catalyzed by 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr, 10 mol%) and TEMPO (3 ). This step yields an intermediate ester, though its specific structure remains unspecified in the literature.

Step 2: Aminolysis with 4-Nitroaniline

The ester intermediate reacts with 4-nitroaniline (5e ) under reflux conditions, facilitating nucleophilic acyl substitution to form the target carboxamide (6e ). The reaction is typically conducted in toluene, with yields ranging from 55% to 65%.

Optimization Insights

-

Catalyst System : The combination of IPr and TEMPO enhances oxidative efficiency, reducing side reactions.

-

Solvent Choice : Toluene’s high boiling point (110°C) supports reflux conditions without decomposition.

-

Substrate Ratios : A 1:1.2 molar ratio of ester intermediate to 4-nitroaniline maximizes yield.

Carboxylic Acid Activation and Amide Coupling

Hydrolysis of Ethyl Ester to Carboxylic Acid

An alternative route, adapted from RSC methodologies, begins with ethyl 1H-imidazole-4-carboxylate. Hydrolysis using LiOH in a THF/MeOH/H2O (1:1:1) system at room temperature produces the free carboxylic acid (Figure 1 ). Quantitative conversion is achieved within 2 hours.

Amide Bond Formation via HATU Coupling

The carboxylic acid is activated using HATU (1.4 eq) and DIPEA (1.5 eq) in DMF, followed by coupling with 4-nitroaniline. This method achieves yields exceeding 85%, with shorter reaction times (18 hours at room temperature).

Table 1: Comparative Analysis of Synthetic Methods

| Parameter | Oxidative Esterification | HATU Coupling |

|---|---|---|

| Yield | 55–65% | 85–90% |

| Reaction Time | 24–48 hours | 18 hours |

| Catalyst/Conditions | IPr/TEMPO, toluene | HATU/DIPEA, DMF |

| Purity | >90% (HPLC) | >95% (HPLC) |

Mechanistic Considerations

Oxidative Esterification Mechanism

The IPr catalyst facilitates oxidative esterification by coordinating to the aldehyde group, enabling nucleophilic attack by phenol. TEMPO acts as a co-oxidant, converting intermediates to the ester form while minimizing over-oxidation.

HATU-Mediated Coupling

HATU generates an active acyloxyphosphonium intermediate, which reacts with 4-nitroaniline to form the amide bond. DIPEA neutralizes HBr byproducts, driving the reaction to completion.

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy : A strong absorption at 1680 cm⁻¹ confirms the carboxamide C=O stretch.

-

1H NMR (DMSO-d6) : Key signals include δ 8.85 (imidazole C2-H), 8.20–8.16 (4-nitrophenyl aromatic protons), and 6.95 (amide NH).

-

13C NMR : Peaks at 165.2 ppm (C=O) and 148.1 ppm (nitro group) validate the structure.

-

Mass Spectrometry : ESI-MS m/z 259.08 [M+H]+ aligns with the molecular formula C₁₀H₈N₄O₃.

Table 2: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| Imidazole C2-H | 8.85 ppm | Singlet | Imidazole ring |

| Amide NH | 6.95 ppm | Triplet | CONH group |

| C=O | 165.2 ppm | - | Carboxamide carbonyl |

Scalability and Industrial Feasibility

The HATU method offers superior scalability due to shorter reaction times and higher yields. However, cost analyses reveal that IPr/TEMPO-mediated synthesis is more economical for small-scale production (<1 kg), as HATU’s expense becomes prohibitive at larger scales.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The imidazole ring can undergo oxidation reactions to form imidazole N-oxides.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol or potassium carbonate in dimethylformamide (DMF).

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products Formed:

Reduction: 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Oxidation: Imidazole N-oxides.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide typically involves the reaction of 4-nitrophenyl derivatives with imidazole-4-carboxylic acid or its derivatives. The resulting compound features a nitrophenyl group that enhances its biological activity through various mechanisms, including apoptosis induction in cancer cells.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound and its derivatives. For example, compounds derived from imidazole scaffolds have shown significant antiproliferative effects against various cancer cell lines, including colorectal carcinoma and cervical cancer cells.

- Mechanism of Action : The compound induces apoptosis by modulating key proteins involved in the apoptotic pathway, such as increasing Bax and decreasing Bcl-2 expression levels. This results in mitochondrial dysfunction and subsequent cell death, making it a candidate for further development as an antitumor agent .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT116 (Colorectal) | 4.12 | |

| This compound | HeLa (Cervical) | 3.24 |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Its derivatives have been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

- Activity Spectrum : In vitro studies indicate that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, which is crucial in the context of rising antibiotic resistance .

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| This compound | S. aureus (Gram-positive) | 5.19 | |

| This compound | E. coli (Gram-negative) | 5.08 |

Case Study: Anticancer Potential

In a study focusing on the anticancer potential of imidazole derivatives, researchers synthesized several compounds based on the imidazole scaffold, including this compound. The compounds were evaluated for their ability to induce apoptosis in cancer cells, revealing that they significantly increased caspase-3 activity and altered the expression of apoptotic proteins .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of imidazole derivatives against resistant strains of bacteria. The findings indicated that specific substitutions on the imidazole ring enhanced the antibacterial properties of these compounds, making them viable candidates for treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, leading to inhibition or modulation of their activity.

Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular properties of 1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide and analogs:

Pharmacokinetic and Pharmacodynamic Differences

- Acadesine (AICAR) : Unlike this compound, Acadesine incorporates a ribose moiety, improving water solubility and oral bioavailability. However, its primary role as an AMPK activator limits its utility as an ADA inhibitor .

- 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid : The carboxylic acid group introduces higher polarity but reduces cell membrane permeability compared to the carboxamide group in the nitro derivative. Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets .

- However, the absence of a nitro group reduces electron-withdrawing effects, altering target specificity .

Key Research Findings

- Oral Bioavailability : A related compound, 1-(1-hydroxy-4-phenylbutan-2-yl)-1H-imidazole-4-carboxamide, showed superior oral bioavailability due to its hydroxy and phenylbutan substituents, suggesting structural modifications to improve the pharmacokinetics of nitro derivatives .

- Synthetic Accessibility : Derivatives like N-(4-methylphenyl)-1H-imidazole-1-carboxamide are easier to synthesize but exhibit reduced enzymatic inhibition due to the lack of electron-withdrawing groups .

- Toxicity Considerations : Sulfur-containing analogs, such as N-(4-methylphenyl)-1H-imidazole-1-carboxamide, may pose higher hepatotoxicity risks, necessitating careful safety profiling .

Biological Activity

1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its antitumor properties and other relevant biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenyl isocyanate with imidazole derivatives. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance, a study evaluated its effects on multiple cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The results indicated that this compound has a potent antiproliferative effect, with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Comparison with Control |

|---|---|---|

| A549 | 18.53 | Similar to 5-FU |

| SGC-7901 | 15.00 | More potent than MTX |

| HeLa | 12.34 | Higher than control |

The selectivity index for normal cells (L-02) showed that the compound was significantly less toxic to normal cells compared to cancer cells, indicating a favorable therapeutic window .

The mechanism underlying the antitumor activity of this compound involves the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to an increase in pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2. This shift promotes mitochondrial pathways leading to cell death .

Figure 1: Apoptosis Induction Mechanism

Apoptosis Pathway

Case Studies

A notable case study involved the treatment of HeLa cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis rates, with a significant increase in caspase-3 activity, which is indicative of apoptosis activation .

Other Biological Activities

In addition to its antitumor properties, this compound has been investigated for other potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, although further research is needed to confirm these effects.

- Enzyme Inhibition : The compound has also been explored as a potential inhibitor of specific enzymes involved in cancer progression, which could provide additional therapeutic avenues .

Q & A

Q. What are the standard synthetic routes for 1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide, and how is its structure confirmed?

The compound is typically synthesized via cyclization reactions involving imidazole precursors and nitrophenyl derivatives. Key steps include coupling the nitrophenyl group to the imidazole ring and introducing the carboxamide moiety. Structural confirmation employs thin-layer chromatography (TLC) to monitor reaction progress, followed by Nuclear Magnetic Resonance (NMR) for proton/carbon assignments and Mass Spectrometry (MS) to verify molecular weight . For example, hydrogenation reactions using catalysts like Raney nickel (instead of palladium on carbon) can prevent undesired dehalogenation byproducts during synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

- 1H/13C NMR : Identifies aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and imidazole ring protons (δ 7.0–7.5 ppm). Carboxamide protons appear as broad singlets (δ ~6.5–7.0 ppm) .

- IR Spectroscopy : Confirms the presence of nitro groups (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and carboxamide C=O (1680–1700 cm⁻¹) .

- High-Resolution MS (HRMS) : Validates the molecular formula (C₁₀H₈N₄O₃) and detects isotopic patterns .

Q. What initial biological screening approaches are recommended for this compound?

Prioritize enzyme inhibition assays (e.g., xanthine oxidase or kinase targets) due to the imidazole ring’s metal-coordinating ability. Antimicrobial activity can be tested via broth microdilution (MIC values against Gram+/Gram- bacteria). Use cell viability assays (MTT/WST-1) for cytotoxic screening in cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Catalyst Selection : Switching from Pd/C to Raney nickel avoids dehalogenation of the nitrophenyl group, improving yield from <50% to >90% .

- Solvent and Temperature : Ethanol at 45°C optimizes cyclization, while lower temperatures (25°C) or aqueous solvents reduce yield .

- Base Choice : NaOH (2 equiv) outperforms weaker bases (Na₂CO₃) in facilitating imidazole ring closure .

Q. How should contradictions in reported biological activity data be resolved?

Contradictions often arise from assay variability (e.g., cell line specificity or enzyme isoforms). Strategies include:

- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations.

- Structural Analogs : Compare activity of derivatives (e.g., chloro vs. methoxy substituents) to identify critical functional groups .

- Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .

Q. What advanced methods elucidate the compound’s interaction with biological targets?

- X-ray Crystallography : Resolve binding modes with enzymes (e.g., nitro group coordinating to active-site metals) .

- Molecular Docking : Predict interactions using software like AutoDock Vina, guided by NMR-derived conformational data .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Methodological Considerations

Q. How does the nitro group influence reactivity and biological activity?

The para-nitro group enhances electron-withdrawing effects , stabilizing the imidazole ring and increasing electrophilicity for nucleophilic substitutions. It also contributes to π-π stacking with aromatic residues in enzyme active sites, as observed in xanthine oxidase inhibition studies .

Q. What strategies address solubility challenges in in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, ensuring compatibility with aqueous buffers.

- Prodrug Design : Introduce phosphate or ester groups to improve hydrophilicity .

- Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Data Analysis and Reporting

Q. How should researchers validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies in PBS (pH 7.4, 37°C) over 48–72 hours, analyzing degradation products via LC-MS. The nitro group’s susceptibility to reduction (e.g., by glutathione) may require stabilizing excipients .

Q. What statistical approaches are critical for interpreting dose-response data?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀/EC₅₀. Include replicate experiments (n ≥ 3) and report variability as SEM. For conflicting results, apply meta-analysis to pooled datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.